

# GSK3179106 and enteric nervous system function

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | GSK3179106 |           |
| Cat. No.:            | B607825    | Get Quote |

An In-depth Technical Guide on **GSK3179106** and Enteric Nervous System Function

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

GSK3179106 is a potent, selective, and gut-restricted inhibitor of the Rearranged during transfection (RET) receptor tyrosine kinase, a key regulator of the enteric nervous system (ENS).[1][2] Developed as a potential therapeutic for Irritable Bowel Syndrome (IBS), GSK3179106 targets the underlying mechanisms of visceral hypersensitivity, a primary symptom of IBS characterized by abdominal pain.[1][3] This document provides a comprehensive overview of GSK3179106, detailing its mechanism of action, summarizing key preclinical and clinical data, outlining experimental methodologies, and visualizing the core signaling pathways and experimental workflows.

# Introduction: The Enteric Nervous System and RET Kinase

The enteric nervous system (ENS), often termed the "second brain," is a complex network of neurons within the gastrointestinal (GI) tract that autonomously regulates gut functions.[2][3] Pathophysiological changes in the ENS are implicated in various GI disorders, including IBS.[2] [4] One of the key players in the development, maintenance, and function of the ENS is the RET receptor tyrosine kinase.[3][5]



RET signaling is initiated when a glial cell line-derived neurotrophic factor (GDNF) family ligand (GFL) binds to its specific GFRα co-receptor.[2][3] This complex then recruits and activates the RET receptor, triggering downstream signaling cascades essential for neuronal survival, synaptic plasticity, and signal transmission.[2][6] In conditions like IBS, inflammation or stress can lead to changes in the expression of neurotrophic factors, potentially causing hyperinnervation and sensitization of visceral afferent neurons, leading to hypersensitivity and pain.[2][7] Targeting RET kinase with an inhibitor like **GSK3179106** represents a novel therapeutic strategy to normalize this aberrant neuronal function.[2]

#### **Mechanism of Action of GSK3179106**

GSK3179106 is a small molecule inhibitor that potently and selectively targets the kinase activity of the RET receptor.[2][8] By blocking the ATP-binding site of the kinase domain, it prevents the autophosphorylation of RET and the subsequent activation of downstream signaling pathways. This inhibition is intended to modulate the activity of enteric neurons and reduce the visceral hypersensitivity associated with IBS.[1][7] A key feature of GSK3179106 is its "gut-restricted" nature, designed to limit systemic exposure and minimize off-target effects. [1][2]





Click to download full resolution via product page

Figure 1: GSK3179106 Mechanism of Action on the RET Signaling Pathway.



## **Quantitative Data Summary**

The following tables summarize the key quantitative data for **GSK3179106** from in vitro, preclinical, and clinical studies.

**Table 1: In Vitro Potency and Cellular Activity** 

| Parameter                      | Target/Cell Line                       | IC50 Value | Reference |
|--------------------------------|----------------------------------------|------------|-----------|
| Biochemical Potency            | Human RET Kinase                       | 0.4 nM     | [8]       |
| Rat RET Kinase                 | 0.2 nM                                 | [8]        |           |
| RET Kinase                     | 0.3 nM                                 | [2][3]     | _         |
| Cellular Activity              | RET Phosphorylation<br>(SK-N-AS cells) | 11.1 nM    | [8]       |
| RET Phosphorylation (TT cells) | 4.6 nM                                 | [8]        |           |
| Cell Proliferation (TT cells)  | 25.5 nM                                | [8]        | _         |

Table 2: Preclinical In Vivo Efficacy (Rat Models)

| Model                     | Dosing<br>Regimen                   | Endpoint                                                   | Result                            | Reference |
|---------------------------|-------------------------------------|------------------------------------------------------------|-----------------------------------|-----------|
| Acute Colitis<br>Model    | 10 mg/kg, oral,<br>BID for 3.5 days | Visceromotor Response (VMR) to Colorectal Distension (CRD) | 34%–43%<br>inhibition             | [7]       |
| Water Avoidance<br>Stress | 10 mg/kg, oral,<br>BID for 3.5 days | VMR to CRD                                                 | 33%–35% inhibition                | [7]       |
| Acetic Acid<br>Irritation | 10 mg/kg, oral,<br>BID for 3.5 days | VMR to CRD                                                 | Significant reduction vs. vehicle | [3]       |



**Table 3: Pharmacokinetic Parameters** 

| Species                               | Study Type                                             | Dosing                                 | C <sub>max</sub>                                  | T <sub>max</sub> | Reference |
|---------------------------------------|--------------------------------------------------------|----------------------------------------|---------------------------------------------------|------------------|-----------|
| Rat                                   | Full Gut PK                                            | 10 mg/kg,<br>oral, BID for<br>3.5 days | Colon<br>Contents:<br>287,500<br>ng/mL            | 7 h              | [2]       |
| Duodenum:<br>15,713 ng/mL             | 0 h                                                    | [2]                                    |                                                   |                  |           |
| Jejunum:<br>12,800 ng/mL              | 1 h                                                    | [2]                                    |                                                   |                  |           |
| lleum: 5,520<br>ng/mL                 | 2 h                                                    | [2]                                    | _                                                 |                  |           |
| Colon Tissue:<br>3,358 ng/mL          | 7 h                                                    | [2]                                    |                                                   |                  |           |
| Plasma: 40<br>ng/mL                   | 4 h                                                    | [2]                                    |                                                   |                  |           |
| Human                                 | Phase 1<br>(Single Dose)                               | 10 mg - 800<br>mg (fasted)             | Low bioavailability, less than dose- proportional | N/A              | [5]       |
| Human                                 | Phase 1<br>(Repeat<br>Dose)                            | 5 mg - 100<br>mg QD (with<br>food)     | Dose-<br>dependent<br>exposure up<br>to 100 mg    | N/A              | [5]       |
| 100 mg &<br>200 mg BID<br>(with food) | Not dose-<br>proportional,<br>accumulation<br>observed | N/A                                    | [5]                                               |                  |           |

# **Experimental Protocols**



Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are protocols for key experiments conducted with **GSK3179106**.

## **Preclinical Models of Colonic Hypersensitivity**

Objective: To induce a state of visceral hypersensitivity in rodents that mimics symptoms of IBS.

#### Models Used:

- Post-Inflammatory Model (Acute Colitis):
  - Species: Male Sprague-Dawley rats.
  - Induction: Intra-colonic administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS) to induce a transient colitis.
  - Timeline: Hypersensitivity is assessed after the acute inflammation has resolved (e.g., day
     7 or later), leaving a persistent neuronal sensitization.[1][7]
- Stress-Induced Model (Water Avoidance Stress WAS):
  - Species: Male Wistar-Kyoto rats (a strain known for anxiety-like behavior).
  - Procedure: Rats are placed on a small platform in a container filled with water (37°C) to a level of 8 cm for 1 hour daily for 7-10 consecutive days. This psychological stressor induces visceral hypersensitivity.[4][7]
  - o Control: Sham-treated animals are placed in an identical, empty container.

### **Assessment of Visceral Nociception**

Objective: To quantify visceral pain or hypersensitivity in response to a mechanical stimulus.

Protocol: Visceromotor Response (VMR) to Colorectal Distension (CRD):

• Animal Preparation: Rats are fasted overnight and lightly anesthetized with isoflurane. A flexible balloon catheter (e.g., 6 cm) is inserted intra-anally into the descending colon.



- Acclimation: Animals are allowed to recover from anesthesia and acclimate to the testing environment for approximately 30 minutes.
- Distension Protocol: The colon is distended with air to various isobaric pressures (e.g., 10, 20, 40, 60 mm Hg) for a set duration (e.g., 10-20 seconds) with a rest period between stimuli.
- Quantification: The visceromotor response is quantified by visually counting the number of abdominal muscle contractions during the distension period. An increased number of contractions indicates a higher level of visceral pain.[1][7]
- Drug Administration: **GSK3179106** or vehicle is administered orally (p.o.) via gavage at specified doses and time points before the CRD assessment.[3][7]



Click to download full resolution via product page

**Figure 2:** Experimental Workflow for Preclinical Efficacy Testing.

## In Vitro RET Kinase and Cell Proliferation Assays

Objective: To determine the potency and selectivity of **GSK3179106** on its target kinase and its effect on RET-dependent cell lines.

Protocol: RET Phosphorylation Assay:

- Cell Lines: Human medullary thyroid carcinoma TT cells (with endogenous RET mutation) or SK-N-AS neuroblastoma cells (expressing wild-type RET).[8]
- Procedure: Cells are plated and grown to sub-confluency. They are then serum-starved and pre-treated with varying concentrations of GSK3179106 for a specified time (e.g., 1-2 hours).



- Stimulation: RET kinase is activated by adding a GFL (e.g., GDNF).
- Analysis: Cell lysates are collected, and the level of phosphorylated RET (pRET) is measured using a sensitive immunoassay, such as ELISA or Homogeneous Time Resolved Fluorescence (HTRF). IC50 values are calculated from the dose-response curve.[4]

Protocol: Cell Proliferation Assay:

- Cell Lines: RET-dependent TT cells and RET-independent control lines (e.g., A549).[8]
- Procedure: Cells are seeded in 96-well plates and treated with a range of GSK3179106 concentrations.
- Incubation: Cells are incubated for a period of 3-8 days.
- Analysis: Cell viability or proliferation is assessed using a standard method (e.g., CellTiter-Glo®). IC<sub>50</sub> values are determined for the RET-dependent cell line to confirm cellular target engagement.[8]

#### **First-in-Human Clinical Trials**

Objective: To evaluate the safety, tolerability, and pharmacokinetics of **GSK3179106** in healthy volunteers.

Study Design (Based on NCT02727283 & NCT02798991):

- Type: Phase 1, randomized, double-blind, placebo-controlled, ascending dose studies.[5][9]
- · Population: Healthy adult subjects.
- Single Ascending Dose (SAD) Study:
  - Dosing: Subjects receive a single oral dose of GSK3179106 (ranging from 10 mg to 800 mg) or placebo.[5]
  - Food Effect Arm: A cohort receives the drug with a high-fat meal to assess the impact of food on absorption.[5]



- Multiple Ascending Dose (MAD) Study:
  - Dosing: Subjects receive repeat oral doses of GSK3179106 (e.g., 5 mg to 100 mg once daily [QD] or 100 mg to 200 mg twice daily [BID]) or placebo for 14 days.[5]
- Primary Endpoints: Safety and tolerability, assessed by monitoring adverse events, clinical laboratory tests, vital signs, and ECGs.
- Secondary Endpoints: Pharmacokinetic parameters (Cmax, Tmax, AUC) determined from plasma samples collected at multiple time points.

#### Conclusion

**GSK3179106** is a selective, gut-restricted RET kinase inhibitor that has demonstrated target engagement and efficacy in preclinical models of visceral hypersensitivity. By inhibiting the RET signaling pathway within the enteric nervous system, it offers a targeted approach to alleviating the chronic abdominal pain associated with Irritable Bowel Syndrome.[1][2] Phase 1 studies have established its safety and pharmacokinetic profile in healthy volunteers, showing that it was well-tolerated.[5] The data gathered to date support the continued investigation of RET kinase inhibition as a promising therapeutic strategy for functional bowel disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Exploring the Potential of RET Kinase Inhibition for Irritable Bowel Syndrome: A Preclinical Investigation in Rodent Models of Colonic Hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a First-in-Class Gut-Restricted RET Kinase Inhibitor as a Clinical Candidate for the Treatment of IBS PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]



- 5. First-in-Human Studies for a Selective RET Tyrosine Kinase Inhibitor, GSK3179106, to Investigate the Safety, Tolerability, and Pharmacokinetics in Healthy Volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GSK-3179106 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 7. Exploring the Potential of RET Kinase Inhibition for Irritable Bowel Syndrome: A Preclinical Investigation in Rodent Models of Colonic Hypersensitivity PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [GSK3179106 and enteric nervous system function].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607825#gsk3179106-and-enteric-nervous-system-function]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com